molecular formula C17H15N3O2 B2978005 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 59261-47-1

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B2978005
CAS No.: 59261-47-1
M. Wt: 293.326
InChI Key: MVRJKCVBRDYVOI-KNTRCKAVSA-N
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Description

The compound “4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Dyeing Performance on Polyester Fabrics

Research conducted by Metwally, Khalifa, and Amer (2008) involved using 4-Hydroxymethyl-2-pyrazolin-5-one for the synthesis of new arylazo and bisazo derivatives for dyeing polyester fabrics. The study assessed their dyeing performance, highlighting the potential use of such compounds in textile applications (Metwally, M., Khalifa, M., & Amer, F. A., 2008).

Anticancer Potential

Yan et al. (2015) designed and synthesized compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups from various acids and evaluated them for their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study highlights the compound's potential in developing anticancer treatments, with specific compounds demonstrating strong inhibitory effects on cancer cell proliferation (Yan, X., et al., 2015).

Antimycobacterial Activity

Quiroga et al. (2014) reported the synthesis of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through a microwave-assisted reaction, evaluating their antimycobacterial activity against fifteen Mycobacterium spp. strains. Some compounds exhibited significant inhibitory activity, suggesting a role in developing antimycobacterial agents (Quiroga, J., et al., 2014).

Antimicrobial and Antimalarial Activities

Sarveswari et al. (2014) explored the synthesis of derivatives from 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones and their antimicrobial and in silico antimalarial activities. This research found compounds with potent antimalarial activity and moderate antimicrobial activity, contributing to the search for new antimalarial and antimicrobial agents (Sarveswari, S., et al., 2014).

Synthesis under Ultrasound Irradiation

Wang et al. (2011) developed an efficient and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method offers advantages such as shorter reaction times and higher yields, showing the versatility of such compounds in green chemistry applications (Wang, H., et al., 2011).

Properties

IUPAC Name

4-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-15(16(19-22)13-8-4-2-5-9-13)17(21)20(18-12)14-10-6-3-7-11-14/h2-11,15,22H,1H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRJKCVBRDYVOI-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=NO)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C1/C(=N/O)/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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